molecular formula C11H7BrF2O B11853180 1-Bromo-2-(difluoromethoxy)naphthalene

1-Bromo-2-(difluoromethoxy)naphthalene

Cat. No.: B11853180
M. Wt: 273.07 g/mol
InChI Key: NNVRGDKGNXRWBQ-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7BrF2O It is a derivative of naphthalene, where a bromine atom and a difluoromethoxy group are substituted at the 1 and 2 positions, respectively

Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethoxy)naphthalene typically involves the bromination of naphthalene followed by the introduction of the difluoromethoxy group. One common method is the bromination of naphthalene using bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 1-bromonaphthalene. Subsequently, the difluoromethoxy group can be introduced through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

1-Bromo-2-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)naphthalene depends on its specific application. In chemical reactions, the bromine atom and difluoromethoxy group influence the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the difluoromethoxy group can stabilize intermediates through electron-withdrawing effects .

In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

1-Bromo-2-(difluoromethoxy)naphthalene can be compared with other similar compounds, such as:

    1-Bromo-2-methoxynaphthalene: This compound has a methoxy group instead of a difluoromethoxy group.

    1-Bromo-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group.

    1-Bromo-2-(difluoromethoxy)benzene: This compound is structurally similar but lacks the naphthalene core. The naphthalene core in this compound provides additional aromatic stability and potential for π-π interactions.

Properties

Molecular Formula

C11H7BrF2O

Molecular Weight

273.07 g/mol

IUPAC Name

1-bromo-2-(difluoromethoxy)naphthalene

InChI

InChI=1S/C11H7BrF2O/c12-10-8-4-2-1-3-7(8)5-6-9(10)15-11(13)14/h1-6,11H

InChI Key

NNVRGDKGNXRWBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OC(F)F

Origin of Product

United States

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